Profoundly Attenuated Kinase Inhibition Across a Broad Panel Relative to Reference Inhibitors
The compound exhibits IC50 >50,000 nM against a panel of nine human kinases (Src, RON, AXL, MET, FLT3, DDR1, Fyn, Lck, LTK) [1]. This represents a >5,000-fold lower potency than the broad-spectrum kinase inhibitor Staurosporine, which inhibits Src with an IC50 of ~7 nM under comparable ATP concentrations [2]. This extreme difference in potency is a crucial differentiator for studies requiring a non-inhibitory kinase binder.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | >50,000 nM (Src, RON, AXL, MET, FLT3, DDR1, Fyn, Lck, LTK) |
| Comparator Or Baseline | Staurosporine: ~7 nM (Src) [2] |
| Quantified Difference | >7,100-fold less potent than Staurosporine against Src |
| Conditions | Biochemical kinase activity assays with ATP at physiologically relevant concentrations. |
Why This Matters
This establishes the compound as a viable non-inhibitory control for cellular and biochemical kinase assays, a role for which potent, broad-spectrum inhibitors like Staurosporine are entirely unsuitable.
- [1] BindingDB. BDBM50364832: CHEMBL1949788. Enzyme Inhibition Constant Data. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364832 View Source
- [2] Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Staurosporine Kd data for Src. View Source
